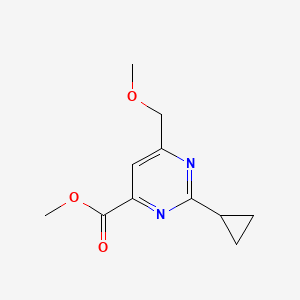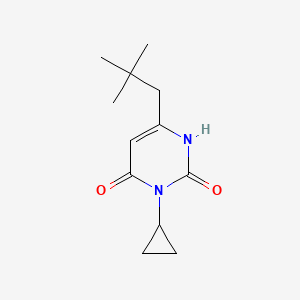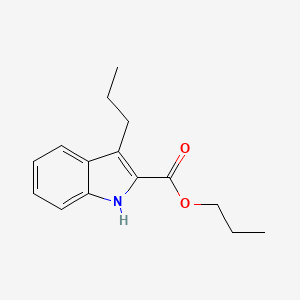
Propyl 3-propyl-1H-indole-2-carboxylate
Vue d'ensemble
Description
Propyl 3-propyl-1H-indole-2-carboxylate is an organic compound belonging to the family of indole carboxylates. It is a colorless solid that has a pungent odor and is soluble in organic solvents. It has been used as a starting material in the synthesis of a variety of compounds, and has been investigated for its biological activity.
Mécanisme D'action
The mechanism of action of propyl 3-propyl-1H-indole-2-carboxylate is not well understood. It is believed that it may act as an inhibitor of certain enzymes, such as cyclooxygenase-2, which is involved in the metabolism of arachidonic acid. It may also act as an antagonist at certain receptors, such as the serotonin 5-HT2A receptor. Furthermore, it may act as an agonist of certain receptors, such as the cannabinoid CB1 receptor.
Biochemical and Physiological Effects
Propyl 3-propyl-1H-indole-2-carboxylate has been studied for its potential biochemical and physiological effects. It has been shown to possess antinociceptive activity in animal models, indicating that it may have potential analgesic effects. In addition, it has been shown to possess anti-inflammatory activity in animal models, indicating that it may have potential anti-inflammatory effects. Furthermore, it has been shown to possess antioxidant activity in cell culture studies, indicating that it may have potential antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
Propyl 3-propyl-1H-indole-2-carboxylate has several advantages and limitations for use in laboratory experiments. One of the major advantages of using this compound is its availability. It is relatively easy to obtain and can be synthesized using a variety of methods. Furthermore, it is relatively stable and can be used in a variety of experiments. However, there are some limitations to its use. It can be toxic at high doses and may cause irritation when inhaled or ingested. In addition, it can be difficult to work with due to its pungent odor.
Orientations Futures
Propyl 3-propyl-1H-indole-2-carboxylate has potential for a variety of future directions. One potential direction is the development of new pharmaceuticals based on this compound. It has already been investigated for its potential use as a pharmaceutical intermediate, and further research could lead to the development of new drugs. In addition, it could be used in the development of new insecticides and other agricultural products. Furthermore, it could be used in the development of new materials, such as polymers and coatings. Finally, it could be used in the development of new diagnostic tests and treatments for various diseases.
Applications De Recherche Scientifique
Propyl 3-propyl-1H-indole-2-carboxylate has been studied for its potential applications in scientific research. It has been used as a starting material in the synthesis of a variety of compounds, including indole-3-carboxamides, indole-3-carboxylic acids, and indole-3-carboxylic acid derivatives. It has also been investigated for its potential use as an insecticide, as well as for its potential biological activity. In addition, it has been studied for its potential use as a pharmaceutical intermediate.
Propriétés
IUPAC Name |
propyl 3-propyl-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-3-7-12-11-8-5-6-9-13(11)16-14(12)15(17)18-10-4-2/h5-6,8-9,16H,3-4,7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMYPHVUTHNFCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(NC2=CC=CC=C21)C(=O)OCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl 3-propyl-1H-indole-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



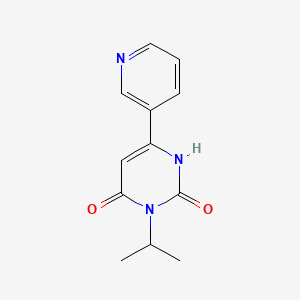
![3-(Propan-2-yl)-6-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484333.png)

![3-Methyl-6-[(3-methylphenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484335.png)

![6-{Bicyclo[2.2.1]hept-5-en-2-yl}-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484338.png)
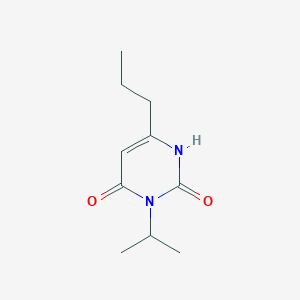
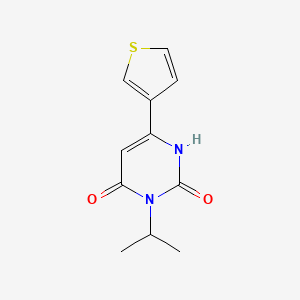


![Methyl 2-methyl-6-[(thiophen-3-yl)methyl]pyrimidine-4-carboxylate](/img/structure/B1484344.png)
